Icmt-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H31NO2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

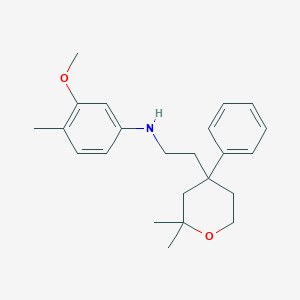

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methoxy-4-methylaniline |

InChI |

InChI=1S/C23H31NO2/c1-18-10-11-20(16-21(18)25-4)24-14-12-23(19-8-6-5-7-9-19)13-15-26-22(2,3)17-23/h5-11,16,24H,12-15,17H2,1-4H3 |

InChI Key |

OWMWQYJSCGDQNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors

Disclaimer: The specific molecule "Icmt-IN-6" is not found in the reviewed scientific literature. This guide will therefore focus on the well-characterized, prototypical Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, cysmethynil , and other representative inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.[1] These proteins play a central role in cell signaling pathways that control proliferation, differentiation, and survival.[2] The proper localization and function of Ras proteins are dependent on a series of modifications, with the final step being the methylation of the C-terminal prenylcysteine, a reaction catalyzed by Icmt.[2] Dysregulation of Ras signaling is a hallmark of many cancers, making Icmt a compelling target for anticancer drug development.[1][3] Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby impairing downstream signaling and inhibiting cancer cell growth.[4][5] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Icmt inhibitors, with a focus on the pioneering molecule cysmethynil.

Discovery of Icmt Inhibitors

The discovery of potent and selective Icmt inhibitors has been a key objective in the development of novel anticancer therapeutics. The prototypical inhibitor, cysmethynil, was identified through the screening of a diverse chemical library of approximately 10,000 compounds.[4][5] The initial in vitro screen measured the incorporation of a tritiated methyl group from S-adenosyl-L-methionine (AdoMet) into a farnesylated K-Ras substrate.[4] Compounds that demonstrated significant inhibition were then subjected to a secondary screen using a small-molecule Icmt substrate.[4][5] This process led to the identification of an indole-based scaffold with significant activity against Icmt, with cysmethynil being the most potent compound from this series.[4][5]

Synthesis of Icmt Inhibitors

Quantitative Data on Icmt Inhibitors

The potency of Icmt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the Icmt enzyme by 50%. The following table summarizes the IC50 values for cysmethynil and another potent inhibitor, UCM-1336.

| Inhibitor | IC50 (µM) | Cell Line/Assay Condition | Reference |

| Cysmethynil | 2.4 | In vitro Icmt inhibition assay | [4] |

| Cysmethynil | <0.2 | In vitro Icmt inhibition assay (with preincubation) | [6] |

| UCM-1336 | 2 | In vitro Icmt inhibition assay | [3] |

Experimental Protocols

1. In Vitro Icmt Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a putative Icmt inhibitor.

Materials:

-

Recombinant Icmt enzyme

-

S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)

-

Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine or a farnesylated Ras protein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Test inhibitor compound dissolved in DMSO

-

Scintillation vials and scintillation fluid

-

Microplate reader (for scintillation counting)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Icmt substrate, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding recombinant Icmt enzyme to the mixture.

-

In a parallel set of reactions, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before adding the substrate to assess for time-dependent inhibition.

-

Add [3H]AdoMet to start the methylation reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 6% SDS).

-

Quantify the amount of incorporated [3H]methyl group by scintillation counting.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell-Based Ras Localization Assay

This protocol outlines a method to assess the effect of an Icmt inhibitor on the subcellular localization of Ras proteins.

Materials:

-

Cancer cell line (e.g., human colon cancer cells)

-

Cell culture medium and supplements

-

Test Icmt inhibitor

-

Fluorescently tagged Ras protein (e.g., GFP-Ras) or an antibody against Ras

-

Confocal microscope

Procedure:

-

Seed the cancer cells in a suitable culture vessel (e.g., chamber slides).

-

Transfect the cells with a vector expressing a fluorescently tagged Ras protein, or use a cell line that endogenously expresses Ras.

-

Treat the cells with the test Icmt inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

-

Fix and permeabilize the cells.

-

If using an antibody, incubate the cells with a primary antibody against Ras, followed by a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of the Ras protein using a confocal microscope.

-

Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

ICMT and the Ras Signaling Pathway

Icmt plays a crucial role in the Ras signaling cascade. The proper methylation of Ras by Icmt is essential for its localization to the plasma membrane, where it can be activated by upstream signals and subsequently activate downstream effector pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[2][7] Inhibition of Icmt disrupts this process, leading to the sequestration of Ras in the cytoplasm and a dampening of these pro-proliferative and pro-survival signals.[4][5]

Caption: The role of ICMT in the Ras signaling pathway.

General Experimental Workflow for Evaluating Icmt Inhibitors

The evaluation of a novel Icmt inhibitor typically follows a multi-step process, starting from in vitro enzymatic assays and progressing to cell-based and in vivo models.

Caption: A typical workflow for the evaluation of Icmt inhibitors.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins implicated in oncogenesis, most notably members of the Ras superfamily. By catalyzing the final methylation step of the C-terminal CAAX motif, ICMT facilitates the proper membrane localization and subsequent signaling activity of these proteins. Inhibition of ICMT presents a compelling therapeutic strategy to disrupt oncogenic signaling. This document provides a comprehensive technical guide on the target validation of ICMT in cancer cells, focusing on the use of small molecule inhibitors to probe its function and therapeutic potential. We detail key experimental protocols, present quantitative data for exemplary ICMT inhibitors, and illustrate the underlying signaling pathways and experimental workflows.

Introduction to ICMT as a Cancer Target

ICMT (EC 2.1.1.100) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal S-farnesylcysteine or S-geranylgeranylcysteine residue. This methylation neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and promoting the trafficking and membrane association of key signaling proteins.

Many of these ICMT substrates are small GTPases of the Ras and Rho families, which are frequently mutated or overactivated in a wide range of human cancers.[1] By inhibiting ICMT, the proper localization and function of these oncoproteins can be disrupted, leading to the suppression of cancer cell proliferation, survival, and migration.[2][3] The target has been validated through both genetic knockdown and pharmacological inhibition, which have been shown to induce cancer cell death and reduce tumor growth in preclinical models.[4][5]

Quantitative Data for ICMT Inhibitors

A number of small molecule inhibitors of ICMT have been developed and characterized. Below is a summary of their activity in enzymatic and cell-based assays.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Viability) | Reference |

| Cysmethynil | ICMT | 2.4 µM | PC3 (Prostate) | ~20-30 µM | [6][7] |

| HepG2 (Liver) | ~10-fold higher than 8.12 | [4] | |||

| Icmt+/+ MEFs | Growth Inhibition | [7] | |||

| Compound 8.12 | ICMT | Not Reported | PC3 (Prostate) | ~2-3 µM | [4] |

| HepG2 (Liver) | ~1-2 µM | [4] | |||

| Icmt+/+ MEFs | Growth Inhibition | [4] | |||

| UCM-1336 | ICMT | 2 µM | PANC-1 (Pancreatic) | 2-12 µM | [5][8] |

| MIA-PaCa-2 (Pancreatic) | 2-12 µM | [5] | |||

| MDA-MB-231 (Breast) | 2-12 µM | [5] | |||

| SW620 (Colon) | 2-12 µM | [5] | |||

| SK-Mel-173 (Melanoma) | 2-12 µM | [5] | |||

| HL-60 (Leukemia) | 2-12 µM | [5] |

Signaling Pathways Modulated by ICMT Inhibition

ICMT inhibition primarily impacts the Ras and Rho signaling pathways, which are central to cancer cell proliferation, survival, and motility.

Caption: ICMT-mediated methylation is crucial for Ras and Rho GTPase membrane localization and activation of downstream pro-tumorigenic signaling pathways.

Key Experimental Protocols for ICMT Target Validation

Validating ICMT as a therapeutic target involves a series of experiments to demonstrate that a specific inhibitor engages the target in cells and elicits the desired anti-cancer phenotype through the intended mechanism of action.

In Vitro ICMT Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT.

Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a farnesylated substrate by ICMT.

Materials:

-

Recombinant human ICMT enzyme

-

S-farnesyl-L-cysteine (SFC) as substrate

-

³H-SAM

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂)

-

Test compounds dissolved in DMSO

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, SFC, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant ICMT and ³H-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a termination solution (e.g., 1 M HCl).

-

Extract the methylated SFC into an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor with ICMT in a cellular context.[9]

Principle: Ligand binding can alter the thermal stability of a protein. CETSA measures the change in the melting temperature (Tm) of ICMT in the presence of an inhibitor.[10] For membrane proteins like ICMT, the protocol requires a detergent extraction step.[11][12]

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) adapted for a membrane protein like ICMT.

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with the ICMT inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by adding a lysis buffer containing a non-ionic detergent (e.g., 0.4% NP-40) and protease/phosphatase inhibitors.

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble ICMT in each sample by Western blotting using an ICMT-specific antibody.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Western Blotting for Downstream Signaling

This assay assesses the functional consequence of ICMT inhibition on its key downstream signaling pathways, Ras-ERK and Ras-PI3K-AKT.[13]

Principle: Inhibition of ICMT is expected to decrease the phosphorylation and activation of key downstream effectors of Ras, such as ERK and AKT.

Materials:

-

Cancer cells treated with ICMT inhibitor or vehicle.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Treat cancer cells with the ICMT inhibitor at various concentrations or for different time points. A positive control (e.g., EGF stimulation) can be included.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[14]

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal loading and to determine the ratio of phosphorylated to total protein.[15]

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of ICMT inhibition on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[16][17]

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the ICMT inhibitor for 24, 48, or 72 hours. Include a vehicle-only control.

-

Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[18]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Conclusion

The validation of ICMT as a therapeutic target in cancer relies on a multi-faceted approach. The experimental framework presented here provides a robust methodology for characterizing novel ICMT inhibitors. By demonstrating direct target engagement with CETSA, confirming the modulation of downstream Ras and Rho signaling pathways through Western blotting, and quantifying the anti-proliferative effects in cancer cell lines, researchers can build a strong preclinical data package. The consistent findings across multiple inhibitors, such as cysmethynil and UCM-1336, solidify the rationale for targeting ICMT in Ras-driven malignancies and pave the way for further clinical development.

References

- 1. The Crossroads between RAS and RHO Signaling Pathways in Cellular Transformation, Motility and Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pelagobio.com [pelagobio.com]

- 11. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchhub.com [researchhub.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. chondrex.com [chondrex.com]

The Impact of Isoprenylcysteine Carboxyl Methyltransferase Inhibition on the Ras Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Icmt-IN-6." Therefore, this guide utilizes data and protocols associated with the well-characterized Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, cysmethynil , as a representative example to illustrate the effects of Icmt inhibition on the Ras signaling pathway. The principles, experimental designs, and data interpretation are broadly applicable to the study of novel Icmt inhibitors.

Introduction

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are critical regulators of cellular signal transduction pathways that control cell proliferation, differentiation, and survival.[1] Activating mutations in Ras genes are found in approximately 20-25% of all human cancers, making the Ras signaling cascade a prime target for anti-cancer drug development.[1]

Ras proteins undergo a series of post-translational modifications, collectively known as prenylation, which are essential for their proper localization to the plasma membrane and subsequent activation of downstream signaling.[2][3] This process involves three sequential enzymatic steps: farnesylation or geranylgeranylation, proteolytic cleavage of the terminal three amino acids, and finally, carboxyl methylation of the newly exposed C-terminal prenylcysteine.[2][3] Isoprenylcysteine carboxyl methyltransferase (Icmt) is the enzyme responsible for this final methylation step.[3][4]

Inhibition of Icmt presents a compelling therapeutic strategy to disrupt Ras function. By blocking the final step in Ras processing, Icmt inhibitors cause the mislocalization of Ras proteins away from the plasma membrane, thereby preventing their interaction with downstream effectors and attenuating oncogenic signaling.[2][5] This guide provides an in-depth overview of the effects of Icmt inhibition, using cysmethynil as a model compound, on the Ras signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action of Icmt Inhibitors

Icmt is an integral membrane protein located in the endoplasmic reticulum.[3] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal prenylcysteine of substrate proteins, including all Ras isoforms.[6][7] This methylation neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and promoting the stable association of Ras with the plasma membrane.[6]

Icmt inhibitors, such as cysmethynil, are small molecules that competitively block the active site of Icmt, preventing the methylation of its substrates.[2] The consequences of Icmt inhibition on the Ras signaling pathway are multifaceted:

-

Mislocalization of Ras: Without carboxyl methylation, Ras proteins are improperly trafficked and fail to stably anchor to the plasma membrane. Instead, they accumulate in the cytoplasm and on intracellular membranes.[2][5]

-

Impaired Downstream Signaling: The mislocalization of Ras prevents its effective interaction with and activation of downstream effector proteins, most notably the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[2]

-

Inhibition of Oncogenic Transformation: By disrupting Ras signaling, Icmt inhibitors can block the anchorage-independent growth of cancer cells, a hallmark of oncogenic transformation.[2][8]

The signaling cascade affected by Icmt inhibition is depicted below.

Quantitative Data on the Effects of Icmt Inhibition

The efficacy of Icmt inhibitors can be quantified through various in vitro assays. The following tables summarize representative quantitative data for the Icmt inhibitor cysmethynil.

Table 1: Biochemical Potency of Cysmethynil

| Assay Type | Substrate | IC50 (µM) | Reference |

| In vitro Icmt activity assay | Biotin-S-farnesyl-l-cysteine | 0.2 - 2.4 | [2] |

Table 2: Cellular Activity of Cysmethynil

| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| MiaPaCa2 (Pancreatic Cancer) | Soft Agar Colony Formation | Colony Number | Significant reduction with 10 µM cysmethynil | [8] |

| HCT116 (Colon Cancer) | Anchorage-Independent Growth | Colony Formation | Blocked by cysmethynil | [2] |

| DKOB8 (Colon Cancer) | EGF-stimulated ERK Phosphorylation | p-ERK levels | Impaired by 1 µM cysmethynil | [2] |

| K-Ras transformed fibroblasts | Soft Agar Growth | Colony Number | 90-95% reduction in Icmt-deficient cells | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Icmt inhibitor efficacy. The following sections provide protocols for key experiments.

In Vitro Icmt Inhibition Assay

This assay measures the direct inhibitory effect of a compound on Icmt enzymatic activity.

Materials:

-

Membrane preparations containing human Icmt

-

Biotin-S-farnesyl-l-cysteine (substrate)

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]SAM)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl₂)

-

Scintillation vials and fluid

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the Icmt-containing membranes suspended in assay buffer.

-

Add the test compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the farnesylated substrate and [³H]SAM.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

Extract the methylated, biotinylated substrate using an organic solvent (e.g., isoamyl alcohol).

-

Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[10][11][12][13]

Western Blot for Phospho-ERK (p-ERK)

This assay assesses the effect of Icmt inhibition on a key downstream effector of the Ras-MAPK pathway.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Epidermal Growth Factor (EGF)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with the test compound or vehicle (DMSO) for the desired time (e.g., 2-4 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK and anti-β-actin antibodies for normalization.[14][15][16][17][18]

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cells, a hallmark of cancer.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Agar (low melting point)

-

6-well plates

-

Crystal violet solution

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agar solution in cell culture medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Agar Layer: Prepare a single-cell suspension of the cancer cells. Mix the cells with a 0.3% agar solution in cell culture medium containing the test compound or vehicle.

-

Plate the cell/agar mixture on top of the solidified bottom layer (e.g., 1.5 mL per well).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-4 weeks.

-

Feed the cells weekly by adding fresh medium containing the test compound or vehicle on top of the agar.

-

After the incubation period, stain the colonies with crystal violet solution.

-

Count the number of colonies in each well using a microscope.[19][20][21]

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the key experimental protocols.

Conclusion

Inhibition of Isoprenylcysteine carboxyl methyltransferase represents a promising therapeutic strategy for cancers driven by aberrant Ras signaling. By preventing the final step in Ras post-translational modification, Icmt inhibitors like cysmethynil effectively disrupt Ras localization and downstream signaling, leading to a reduction in oncogenic phenotypes. The experimental protocols and data presented in this guide provide a framework for the evaluation of novel Icmt inhibitors. Further research into the development of potent and selective Icmt inhibitors, such as the conceptual "this compound," holds significant potential for the treatment of Ras-driven malignancies.

References

- 1. uh-ir.tdl.org [uh-ir.tdl.org]

- 2. pnas.org [pnas.org]

- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. IC50 Calculator | AAT Bioquest [aatbio.com]

- 14. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of ERK protein expression using western blot analysis [bio-protocol.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. researchgate.net [researchgate.net]

- 19. Soft–Agar colony Formation Assay [bio-protocol.org]

- 20. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 21. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (Icmt) and Its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral endoplasmic reticulum membrane protein that catalyzes the final enzymatic step in the post-translational modification of proteins containing a C-terminal CAAX motif. This methylation is critical for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras superfamily of small GTPases. Given the central role of Ras proteins in oncology, Icmt has emerged as a compelling therapeutic target. Inhibition of Icmt disrupts oncogenic signaling, induces cell cycle arrest, and can sensitize cancer cells to other therapies. This guide provides an in-depth overview of Icmt function, its role in disease, the landscape of its inhibitors, and key experimental protocols for its study. While specific public data on Icmt-IN-6 is limited, it belongs to a class of highly potent Icmt inhibitors, exemplified by compounds such as ICMT-IN-1.

The Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) in Cellular Function

The CAAX Protein Post-Translational Modification Pathway

Proteins destined for membrane association and containing a C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid) undergo a conserved, three-step maturation process.[1]

-

Prenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid isoprenoid is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I), respectively.[1]

-

Proteolysis: The -AAX tripeptide is cleaved from the C-terminus by a CAAX endoprotease, such as Ras-converting enzyme 1 (Rce1).[1][2]

-

Carboxyl Methylation: The newly exposed isoprenylcysteine is methylated by Icmt, using S-adenosyl-L-methionine (AdoMet) as the methyl donor.[3] This final step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the plasma membrane or other cellular membranes.[3]

Icmt Structure and Catalytic Mechanism

Icmt is an integral membrane protein that traverses the endoplasmic reticulum membrane multiple times.[4][5] Its unique structure features a catalytic domain that creates a tunnel, allowing it to bind the water-soluble methyl donor, S-adenosyl-L-methionine (AdoMet), from the cytosol and the lipophilic prenylated protein substrate from within the membrane.[4] Kinetic analyses suggest an ordered enzymatic reaction where AdoMet binds first, followed by the isoprenylcysteine substrate.[3][6]

Key Substrates and Downstream Biological Processes

The substrates for Icmt are numerous and critical for cellular signaling.

-

Ras Superfamily GTPases (K-Ras, N-Ras, RhoA, Rac1, etc.): Icmt-mediated methylation is essential for their localization to the plasma membrane, a prerequisite for their activation and downstream signaling through pathways like the MAPK and PI3K/Akt cascades, which regulate cell proliferation, survival, and differentiation.[3][7]

-

Rab GTPases: Certain Rab proteins, which regulate vesicular transport, are also Icmt substrates.[2]

-

Lamin A: The farnesylated and methylated prelamin A, known as progerin, is implicated in Hutchinson-Gilford progeria syndrome (HGPS), and Icmt inhibition is being explored as a therapeutic strategy.[8]

Icmt as a Therapeutic Target in Oncology

Rationale for Icmt Inhibition in Cancer

Mutations in Ras genes are present in approximately one-third of all human cancers, making the Ras signaling pathway a prime target for anti-cancer drug development.[1] While direct inhibition of Ras has proven difficult, targeting its essential post-translational modifications provides an alternative strategy. Early efforts with farnesyltransferase inhibitors (FTIs) showed limited clinical success, partly due to alternative prenylation of Ras by GGTase I.[1] Icmt inhibition offers a potential advantage, as it is the final, common step for both farnesylated and geranylgeranylated Ras, making it a more comprehensive approach to block Ras function.[2]

Inactivation or inhibition of Icmt leads to the mislocalization of Ras proteins away from the plasma membrane, impairing their ability to engage with downstream effectors and drive oncogenic transformation.[2][3]

Impact of Icmt Inhibition on Key Signaling Pathways

Icmt is a critical upstream regulator of multiple oncogenic signaling cascades. Its inhibition disrupts these pathways, leading to anti-tumor effects.

-

Ras/MAPK Pathway: By preventing the final maturation step of Ras, Icmt inhibitors block its membrane association, thereby attenuating the activation of the Raf-MEK-ERK signaling cascade. This leads to reduced cell proliferation and can induce cell cycle arrest.[3][7]

-

PI3K/Akt Pathway: This crucial survival pathway is also downstream of Ras and is similarly compromised by Icmt inhibition.

-

Rho/Rac Signaling: Inhibition of Rho and Rac GTPase methylation affects the actin cytoskeleton, which can reduce cancer cell migration, invasion, and the formation of invadopodia—structures critical for metastasis.[9]

-

DNA Damage Repair: Recent studies have shown that Icmt suppression compromises the DNA damage repair machinery by reducing the activity of MAPK signaling. This can lead to an accumulation of DNA damage, cell cycle arrest, and apoptosis.[1] This finding suggests a "BRCA-like" state in Icmt-inhibited cells, sensitizing them to PARP inhibitors.[1]

-

Mitochondrial Respiration: Icmt inhibition has been shown to reduce the function of mitochondrial oxidative phosphorylation, leading to decreased cellular ATP, suppression of anabolism, and induction of autophagy.[10]

This compound and Other Icmt Inhibitors

A range of small molecule inhibitors targeting Icmt have been developed. While detailed, publicly available data for this compound is sparse, it is part of a series of methylated tetrahydropyranyl derivatives that have shown high potency.[11] The most well-characterized compound from this class is ICMT-IN-1 (also known as compound 75).

Quantitative Analysis of Inhibitor Potency

The potency of Icmt inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in enzymatic assays or by their effect on cell viability in cancer cell lines.

| Inhibitor Class/Name | Type of Inhibition | Target | Potency (IC50 / Ki) | Reference(s) |

| ICMT-IN-1 (Compound 75) | Not Specified | Icmt Enzyme | IC50 = 1.3 nM (0.0013 µM) | [11] |

| C75 | Not Specified | Icmt Enzyme | IC50 = 0.5 µM | [8] |

| Cysmethynil | Competitive (substrate) | Icmt Enzyme | Ki = 2.39 µM, Ki* = 0.14 µM | [6] |

| Amine Derivatives | Not Specified | Icmt Enzyme | IC50 = 0.5 - 2.7 µM | [1] |

| Sulfonamide Analog 6ag | Not Specified | Human Icmt | IC50 = 8.8 µM | [6] |

| Indoloacetamides | Not Specified | Icmt Enzyme | IC50 = 0.8 - 10.3 µM | [1] |

| Pyrazin-2-amine C-2 | Not specified | Icmt Enzyme | IC50 = 1.4 nM (0.0014 µM) | [1] |

Note: IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki is the dissociation constant for the inhibitor binding to the enzyme.

This compound: Mechanism of Action

Based on the data for related compounds like cysmethynil, inhibitors in this class are likely competitive with the isoprenylated cysteine substrate.[6] ICMT-IN-1 has been shown to inhibit the proliferation of multiple cancer cell lines expressing mutant K-Ras and N-Ras.[11] The high potency of this class of inhibitors makes them valuable tools for research and potential starting points for clinical drug development.

Key Experimental Protocols for Icmt Research

In Vitro Icmt Enzyme Activity Assay

This assay directly measures the catalytic activity of Icmt and is the primary method for determining the potency (IC50) of novel inhibitors.

Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-AdoMet) to a prenylated substrate.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).

-

Enzyme and Substrate: Use microsomal preparations from cells overexpressing Icmt or purified recombinant Icmt. The substrate can be a prenylated peptide like N-acetyl-S-farnesyl-L-cysteine (AFC) or a full-length protein like farnesylated K-Ras.

-

Inhibitor Preparation: Dissolve the test inhibitor (e.g., this compound) in a suitable solvent (like DMSO) and prepare serial dilutions.

-

Reaction Initiation: Combine the enzyme, substrate, and inhibitor in the reaction buffer. Initiate the reaction by adding ¹⁴C-AdoMet.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH in methanol). This base also hydrolyzes the newly formed methyl ester, releasing [¹⁴C]methanol.

-

Quantification:

-

Add a non-polar organic solvent (e.g., isooctane) to the terminated reaction mixture.

-

Vortex vigorously to extract the [¹⁴C]methanol into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the upper organic phase to a scintillation vial.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays for Icmt Inhibition

-

Ras Localization Assay: Treat cells expressing fluorescently-tagged Ras (e.g., GFP-K-Ras) with the Icmt inhibitor. Use confocal microscopy to observe the relocalization of Ras from the plasma membrane to internal compartments like the endoplasmic reticulum and Golgi.

-

Cell Viability/Proliferation Assays: Use standard methods like the MTT or CellTiter-Glo assays to measure the effect of Icmt inhibitors on the growth of cancer cell lines over 24-72 hours.

-

Western Blot for Downstream Signaling: Treat cells with the inhibitor and perform western blotting to analyze the phosphorylation status of key downstream proteins like ERK (p-ERK) and Akt (p-Akt) to confirm pathway inhibition.

Methods for Assessing Protein Prenylation Status

-

Mobility Shift Assay: Inhibition of Icmt prevents the neutralization of the C-terminal carboxylate charge. This can result in a slight retardation of the protein's mobility on SDS-PAGE. Western blotting for a target protein (e.g., Ras) may reveal a slower-migrating band in inhibitor-treated cells compared to controls.[2]

-

Mass Spectrometry: For a definitive analysis, target proteins can be immunoprecipitated and analyzed by mass spectrometry to confirm the absence of the C-terminal methyl group.

Mitochondrial Function Assays

-

Extracellular Flux Analysis (e.g., Seahorse Analyzer): This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. Following Icmt inhibition, a decrease in basal and maximal OCR would indicate impaired mitochondrial respiration.[10]

-

Mitochondrial Complex Activity Assays: Isolate mitochondria from treated cells and measure the specific activity of individual electron transport chain complexes (e.g., Complex I, II, III) using spectrophotometric or plate-based kits.[10]

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase is a critical enzyme for the function of numerous oncoproteins, making it an attractive and validated target for cancer therapy. Potent and selective inhibitors, such as those in the this compound class, provide powerful tools to probe the biological consequences of Icmt inhibition and serve as leads for drug development. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors for in vivo efficacy, exploring combination therapies (e.g., with PARP inhibitors), and identifying biomarkers to predict which patient populations will benefit most from Icmt-targeted therapies.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICMT - Wikipedia [en.wikipedia.org]

- 6. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Icmt isoprenylcysteine carboxyl methyltransferase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. komen.org [komen.org]

- 11. medchemexpress.com [medchemexpress.com]

The Role of Icmt-IN-6 in Protein Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Icmt-IN-6, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), in the critical post-translational modification of protein methylation. This document details the mechanism of ICMT, the significance of its inhibition, quantitative data for this compound and related compounds, and comprehensive experimental protocols for studying their effects.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of a significant number of proteins that contain a C-terminal "CaaX box" motif. This modification involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a farnesylated or geranylgeranylated cysteine residue.

The methylation conferred by ICMT is crucial for the proper subcellular localization and biological function of its substrate proteins. Prominent among these substrates is the Ras family of small GTPases (K-Ras, H-Ras, N-Ras), which are pivotal regulators of cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its post-translational modification attractive targets for therapeutic intervention. Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to the cytosol, thereby disrupting its downstream signaling cascades.

This compound and Other Inhibitors

This compound is a potent, small-molecule inhibitor of ICMT. It belongs to a series of tetrahydropyranyl (THP) derivatives developed for their anti-cancer potential. The inhibition of ICMT by this compound and similar compounds offers a promising strategy for targeting Ras-driven cancers.

Quantitative Data for ICMT Inhibitors

The following table summarizes the in vitro potency of this compound and other notable ICMT inhibitors.

| Inhibitor | Chemical Name | IC50 (µM) | Reference |

| This compound | N-(2-(4-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl)ethanamine | 0.09 | [Judd WR, et al., 2011] |

| Cysmethynil | 2-(5-(3-methylphenyl)-1-octyl-1H-indol-3-yl)acetamide | 2.4 | [Winter-Vann AM, et al., 2005] |

| UCM-1336 | Not Available | 2 | [Lau HY, et al., 2014] |

| Compound 8.12 | Not Available | Not Available | [Lau HY, et al., 2014] |

| ICMT-IN-1 | Not Available | 0.0013 | [MedChemExpress] |

| ICMT-IN-28 | Not Available | 0.008 | [MedChemExpress] |

| ICMT-IN-7 | Not Available | 0.015 | [MedChemExpress] |

| ICMT-IN-15 | Not Available | 0.032 | [MedChemExpress] |

| ICMT-IN-52 | Not Available | 0.052 | [MedChemExpress] |

Signaling Pathways Affected by Icmt Inhibition

Inhibition of ICMT primarily disrupts the function of Ras proteins, which are central hubs in cellular signaling. The mislocalization of Ras from the plasma membrane prevents its interaction with upstream activators and downstream effectors, leading to the attenuation of key signaling pathways that drive cell growth and survival.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway (also known as the MAPK pathway) is a critical cascade that regulates cell proliferation, differentiation, and survival. Inhibition of ICMT disrupts this pathway by preventing the activation of Raf by membrane-bound Ras.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is another crucial signaling cascade downstream of Ras that promotes cell survival, growth, and proliferation. ICMT inhibition also dampens this pathway by preventing Ras-mediated activation of PI3K.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound and other ICMT inhibitors.

In Vitro ICMT Inhibition Assay (Scintillation Proximity Assay)

This assay measures the in vitro activity of ICMT by quantifying the incorporation of a radiolabeled methyl group from [³H]S-adenosyl-L-methionine ([³H]SAM) onto a biotinylated farnesylcysteine substrate.

Materials:

-

Recombinant human ICMT enzyme (e.g., from Sf9 insect cell membranes)

-

Biotin-S-farnesyl-L-cysteine (BFC) substrate

-

[³H]S-adenosyl-L-methionine ([³H]SAM)

-

This compound or other test compounds

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Stop Solution: 0.5 M Guanidine HCl

-

Streptavidin-coated SPA beads

-

96-well microplates (white, clear bottom)

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Assay Reaction:

-

In a 96-well plate, add 2 µL of the test compound dilution.

-

Add 20 µL of ICMT enzyme diluted in Assay Buffer.

-

Add 10 µL of a mixture of BFC (final concentration 1 µM) and [³H]SAM (final concentration 0.5 µCi/well) in Assay Buffer.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Assay Termination and Detection:

-

Add 50 µL of Stop Solution containing streptavidin-coated SPA beads to each well.

-

Seal the plate and incubate at room temperature for 30 minutes to allow the biotinylated substrate to bind to the SPA beads.

-

Centrifuge the plate briefly to settle the beads.

-

Measure the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular Assay for Ras Mislocalization

This assay assesses the ability of ICMT inhibitors to induce the mislocalization of Ras from the plasma membrane to the cytoplasm in cultured cells.

Materials:

-

Cancer cell line expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)

-

Complete cell culture medium

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4% in PBS) for fixing

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells expressing GFP-Ras in glass-bottom dishes or chamber slides suitable for microscopy.

-

Compound Treatment: Allow cells to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 24-48 hours.

-

Cell Fixing and Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Examine the subcellular localization of GFP-Ras. In control cells, GFP-Ras should be predominantly at the plasma membrane. In inhibitor-treated cells, an increase in cytosolic GFP-Ras signal is expected.

-

Quantify the mislocalization by measuring the ratio of cytoplasmic to membrane fluorescence intensity in multiple cells for each condition.

-

Experimental Workflow for ICMT Inhibitor Screening

The following diagram illustrates a typical workflow for the discovery and characterization of novel ICMT inhibitors.

Conclusion

This compound and other potent ICMT inhibitors represent a promising class of molecules for the development of novel anti-cancer therapeutics, particularly for tumors driven by aberrant Ras signaling. This technical guide provides a foundational understanding of the role of ICMT in protein methylation, the mechanism of its inhibition, and detailed methodologies for the further investigation of these compounds. The provided data and protocols are intended to facilitate research and development efforts in this critical area of oncology.

Icmt-IN-6: An In-Depth Technical Guide to a Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases. By catalyzing the final step of methylation of the C-terminal isoprenylcysteine, ICMT plays a pivotal role in the proper localization and function of these proteins, which are central to numerous signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of ICMT activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of Icmt-IN-6, a potent inhibitor of ICMT, with a focus on its specificity, the experimental protocols for its characterization, and its impact on relevant signaling pathways.

While the designation "this compound" is utilized by some chemical suppliers, it is not a formally recognized name in the primary scientific literature. Research indicates that this designation likely corresponds to a compound from a series of tetrahydropyranyl derivatives developed as potent ICMT inhibitors. For the purpose of this guide, we will focus on a representative and highly potent compound from this series, compound 75 from the seminal paper by Judd et al. (2011), which is also marketed as ICMT-IN-1 . This compound exhibits an exceptionally low IC50 value against ICMT, making it an excellent exemplar for understanding the specificity and mechanism of this class of inhibitors.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound (compound 75) against human ICMT has been quantitatively determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.

| Inhibitor | Target Enzyme | IC50 (µM) | Reference |

| This compound (Compound 75) | Human ICMT | 0.0013 | [1] |

Specificity of this compound

The specificity of a pharmacological inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. While the primary publication for this compound (compound 75) focuses on its high potency against ICMT, comprehensive selectivity profiling against a broad panel of other methyltransferases is not extensively detailed. However, the development of related compounds, such as cysmethynil, has shown that this class of inhibitors can exhibit selectivity for ICMT over other types of methyltransferases. Further studies would be required to fully elucidate the selectivity profile of this compound against a comprehensive panel of methyltransferases.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and extension of these findings. The following section outlines the key experimental protocol for determining the in vitro inhibitory activity of this compound against the ICMT enzyme.

In Vitro ICMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human isoprenylcysteine carboxyl methyltransferase (ICMT).

Principle: This assay measures the transfer of a radiolabeled methyl group from the donor substrate, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM), to a biotinylated isoprenoid acceptor substrate, Biotin-S-farnesyl-L-cysteine (BFC), by recombinant human ICMT. The resulting radiolabeled product is captured on streptavidin-coated beads, and the amount of radioactivity is quantified by scintillation counting. Inhibition of ICMT by a test compound results in a decrease in the incorporation of the radiolabel.

Materials:

-

Recombinant human ICMT enzyme (e.g., expressed in Sf9 insect cells)

-

Biotin-S-farnesyl-L-cysteine (BFC)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

Test compound (this compound) dissolved in DMSO

-

Assay Buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl₂

-

Stop Solution: 1% SDS

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (this compound) in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Assay Reaction:

-

In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Test compound or DMSO (for control wells)

-

Recombinant human ICMT enzyme

-

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of BFC and [³H]SAM.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Capture:

-

Stop the reaction by adding the Stop Solution.

-

Add streptavidin-coated SPA beads to each well.

-

-

Signal Detection:

-

Seal the plate and allow the beads to settle for at least 30 minutes.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Signaling Pathways and Experimental Workflows

To visualize the biological context of ICMT and the experimental approach to its inhibition, the following diagrams are provided in the DOT language for Graphviz.

ICMT's Role in the Ras Signaling Pathway

ICMT is the final enzyme in the post-translational modification of Ras proteins. This modification is essential for the proper localization of Ras to the plasma membrane, a prerequisite for its activation and downstream signaling through pathways like the Raf/MEK/ERK cascade, which is crucial for cell proliferation and survival. Inhibition of ICMT disrupts this process, leading to mislocalization of Ras and attenuation of its signaling output.

Caption: Role of ICMT in the Ras signaling pathway and its inhibition by this compound.

ICMT's Role in the Rho Signaling Pathway

Similar to Ras, Rho family GTPases also undergo post-translational modifications including prenylation and methylation by ICMT. These modifications are critical for their localization to cellular membranes and their function in regulating the actin cytoskeleton, cell motility, and cell adhesion. Inhibition of ICMT can therefore impact these fundamental cellular processes.

Caption: ICMT's involvement in the Rho signaling pathway and its disruption by this compound.

Experimental Workflow for ICMT Inhibition Assay

The following diagram illustrates the key steps in the in vitro ICMT inhibition assay used to determine the IC50 value of this compound.

Caption: Workflow for the in vitro ICMT inhibition assay.

Conclusion

This compound, exemplified by the potent inhibitor compound 75, represents a significant tool for the study of ICMT and its role in cellular signaling. Its high potency makes it a valuable probe for elucidating the downstream consequences of ICMT inhibition in various biological contexts. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible characterization of this and other ICMT inhibitors. Further investigation into the comprehensive selectivity profile of this compound will be crucial in fully understanding its potential off-target effects and for its continued development as a specific modulator of ICMT activity in both basic research and drug discovery. The visualization of its impact on key signaling pathways underscores the potential of ICMT inhibition as a therapeutic strategy for diseases driven by aberrant Ras and Rho signaling, such as cancer.

References

A Technical Guide to the Cellular Uptake and Distribution of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Icmt as a Therapeutic Target

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane enzyme localized in the endoplasmic reticulum.[1][2] It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[3][4] This modification is crucial for the proper subcellular localization and function of numerous key signaling proteins, most notably the Ras family of small GTPases.[3][5][6]

Mutations leading to the abnormal activation of Ras are present in a significant fraction of human tumors, making the Ras signaling pathway a prime target for anti-cancer drug development.[1] Direct inhibition of Ras has proven challenging. Consequently, targeting the enzymes responsible for its post-translational modification, such as Icmt, has emerged as a promising therapeutic strategy.[1][5] Inhibition of Icmt leads to the mislocalization of Ras proteins away from the plasma membrane, thereby attenuating their oncogenic signaling.[3][5] This guide provides an in-depth overview of the cellular mechanisms governed by Icmt, the consequences of its inhibition on protein distribution, and the experimental protocols used to study the cellular uptake of Icmt inhibitors.

The Role of Icmt in Protein Subcellular Localization

The journey of CAAX proteins to their designated cellular membranes involves a three-step process: prenylation, endoproteolysis, and carboxyl methylation.

-

Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CAAX motif.[1]

-

Endoproteolysis: The three C-terminal amino acids (-AAX) are cleaved by the Ras converting enzyme 1 (Rce1).[5]

-

Carboxyl Methylation: Icmt transfers a methyl group from S-adenosyl-L-methionine (AdoMet) to the newly exposed carboxylate of the prenylated cysteine.[3][4]

This final methylation step by Icmt is critical as it neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus.[3] This increased hydrophobicity enhances the affinity of the modified protein for cellular membranes, particularly the plasma membrane where many of these proteins, including Ras, exert their signaling functions.

Consequences of Icmt Inhibition

Inhibition of Icmt prevents this final methylation step. The resulting unmethylated, negatively charged C-terminus of proteins like Ras impairs their stable association with the plasma membrane.[5] This leads to their mislocalization to other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, and in some cases, an increase in the soluble cytosolic fraction. This disruption of proper localization is the primary mechanism by which Icmt inhibitors exert their anti-proliferative effects.[5]

Caption: CAAX protein processing pathway and the inhibitory action of Icmt inhibitors.

Data on the Effects of Icmt Inhibition

While specific quantitative data for "this compound" is not publicly available, the effects of Icmt inhibition on protein distribution have been documented for other inhibitors and through genetic studies. The following table summarizes these effects.

| Protein | Effect of Icmt Inhibition | Functional Consequence | Reference |

| K-Ras | Mislocalization from the plasma membrane to endomembranes (ER, Golgi). | Diminished ability to regulate cell growth and proliferation. | [3] |

| RhoA | Decreased activation. | Impaired directed cell migration. | [2] |

| Rac1 | Decreased activation. | Impaired random cell migration. | [2] |

| RAB4A | Impaired localization to endosomes and recycling vesicles. | Disrupted integrin recycling to the plasma membrane. | [2] |

Experimental Protocols for Assessing Cellular Uptake

Determining the cellular uptake and subcellular distribution of a novel Icmt inhibitor is critical for its development. The following sections outline a general experimental workflow and detailed protocols, adapted from methodologies used for studying the uptake of fluorescently-tagged small molecules and nanoparticles.

General Experimental Workflow

Caption: General workflow for assessing the cellular uptake of a small molecule inhibitor.

Detailed Methodologies

4.2.1. Cell Culture

-

Select a relevant cell line (e.g., a human cancer cell line with a known Ras mutation).

-

Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

-

Plate the cells onto suitable vessels for the intended analysis (e.g., glass-bottom dishes for microscopy, multi-well plates for quantitative assays).

4.2.2. Cellular Uptake Assay (Qualitative and Quantitative)

This protocol is based on methods used for the fluorescent molecule coumarin-6.[7][8][9]

-

Preparation of Inhibitor Solution: Prepare a stock solution of the fluorescently-labeled Icmt inhibitor in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

-

Incubation: Remove the culture medium from the cells and replace it with the medium containing the labeled inhibitor. Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C. To investigate the mechanism of uptake, a parallel experiment can be run at 4°C, as low temperatures inhibit active transport processes.[7][8]

-

Washing: After incubation, aspirate the inhibitor-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any inhibitor that is not internalized.

-

Qualitative Analysis (Confocal Microscopy):

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS and counterstain nuclei with DAPI.

-

Mount the coverslips on microscope slides and image using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the fluorophore.

-

This will provide a visual representation of the inhibitor's uptake and subcellular localization.

-

-

Quantitative Analysis (Flow Cytometry or Plate Reader):

-

After washing, detach the cells using trypsin-EDTA.

-

Resuspend the cells in PBS.

-

For flow cytometry, analyze the cell suspension to measure the mean fluorescence intensity per cell.

-

For a plate-based assay, lyse the cells in a suitable buffer (e.g., RIPA buffer) and measure the fluorescence of the lysate in a microplate reader. A standard curve of the labeled inhibitor can be used to convert fluorescence intensity to molar concentration.

-

4.2.3. Subcellular Fractionation

To determine the distribution of the inhibitor within different organelles, subcellular fractionation can be performed.

-

Harvest the cells after incubation with the labeled inhibitor and washing.

-

Use a commercial subcellular fractionation kit or standard differential centrifugation protocols to separate the nuclear, mitochondrial, cytosolic, and membrane fractions.

-

Quantify the amount of inhibitor in each fraction using a plate reader to measure fluorescence or by a more sensitive method like LC-MS/MS if a non-fluorescent inhibitor is used.

Conclusion

The inhibition of Icmt represents a compelling strategy for targeting oncogenic pathways driven by proteins like Ras. A thorough understanding of the cellular uptake and subsequent subcellular distribution of Icmt inhibitors is paramount for the development of effective therapeutics. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to characterize novel Icmt inhibitors. By elucidating how these compounds enter cells and reach their intracellular target, the design of more potent and specific anti-cancer agents can be accelerated. Future studies should aim to provide quantitative data on the uptake and distribution of specific Icmt inhibitors to better correlate these properties with their biological activity.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpp.krakow.pl [jpp.krakow.pl]

- 8. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Unraveling the Cellular Impact of ICMT Inhibition: Application Notes and Protocols

Disclaimer

Initial searches for a specific Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor designated "Icmt-IN-6" did not yield any specific information. The following application notes and protocols are based on the well-characterized and published ICMT inhibitors, cysmethynil and its analog compound 8.12, and are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals working with ICMT inhibitors in cell culture. These protocols should be adapted as necessary for the specific ICMT inhibitor being used.

Introduction

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. The final step in the prenylation pathway, catalyzed by ICMT, involves the methylation of the C-terminal prenylcysteine. This modification is crucial for the proper subcellular localization and function of these proteins.[1][2][3][4] Inhibition of ICMT has emerged as a promising therapeutic strategy, particularly in oncology, as it can disrupt oncogenic Ras signaling.[2][5] ICMT inhibitors have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][4][5] This document provides detailed protocols for treating cell cultures with ICMT inhibitors, assessing their biological effects, and dissecting the underlying signaling pathways.

Mechanism of Action

ICMT inhibitors are small molecules that typically act as competitive inhibitors of the enzyme, preventing the methylation of its isoprenylated protein substrates.[6] This inhibition leads to the accumulation of unmethylated proteins, such as Ras, which then become mislocalized from the plasma membrane to intracellular compartments.[2][5] The disruption of proper Ras localization interferes with its ability to activate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[5] This ultimately results in anti-proliferative and pro-apoptotic effects in cancer cells.[1][4]

Signaling Pathway

The inhibition of ICMT primarily impacts the Ras signaling pathway. Below is a diagram illustrating the key events following ICMT inhibition.

Caption: ICMT Inhibition Pathway.

Data Presentation

The following tables summarize the reported in vitro efficacy of representative ICMT inhibitors in various cancer cell lines.

Table 1: In Vitro Potency of ICMT Inhibitors

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| Cysmethynil | ICMT | 0.29 | Recombinant human ICMT, S-farnesyl-L-cysteine substrate | [6] |

| ICMT-IN-7 | ICMT | 0.015 | Not specified | [7] |

| ICMT-IN-17 | ICMT | 0.38 | Not specified | [8] |

| ICMT inhibitor C75 | ICMT | 0.5 | Not specified | [7] |

Table 2: Anti-proliferative Activity of ICMT Inhibitors

| Cell Line | Cancer Type | Compound | GI50 (µM) | Reference |

| MiaPaCa2 | Pancreatic | Cysmethynil | ~5 | [1] |

| AsPC-1 | Pancreatic | Cysmethynil | ~10 | [1] |

| PANC-1 | Pancreatic | Cysmethynil | >20 | [1] |

| HCT-116 | Colon | Cysmethynil | ~15 | [2] |

| PC3 | Prostate | Compound 8.12 | ~2.5 | [4] |

| HepG2 | Liver | Compound 8.12 | ~5 | [4] |

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and actively proliferating cancer cell lines for ICMT inhibitor treatment.

Materials:

-

Cancer cell lines (e.g., MiaPaCa2, PC3, HepG2)

-

Complete growth medium (specific to cell line, e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. a. Aspirate the medium and wash the cell monolayer with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the effect of the ICMT inhibitor on cell viability and calculate the GI50 value.

Materials:

-

Cells cultured as described in Protocol 1

-

96-well cell culture plates

-